1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases .
Synthesis Analysis
Quinoxalines can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds is one of the methods to synthesize quinoxalines . There are also other methods of synthesis of quinoxalines and the important quinoxaline-containing ring systems .Molecular Structure Analysis
Quinoxaline is a parent heterocycle and structurally, it is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxalines undergo various chemical reactions such as Diazotization, Nitration, Oxidation, Substitutions, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives depend on their specific structure. Generally, they are crystalline compounds .Scientific Research Applications
Synthesis and Structural Analysis Compounds similar to 1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide have been synthesized and analyzed for their structural properties. For example, the crystal structure and Hirshfeld surface analysis, along with Density Functional Theory (DFT) studies, have been conducted on N-(4-acetylphenyl)quinoline-3-carboxamide to understand its 3D structure and molecular interactions (Efraín Polo-Cuadrado et al., 2021). Such analyses provide insights into the molecular geometry and potential interaction sites for biological activity or further chemical modifications.
Biological Activity and Potential Therapeutic Applications Structurally related compounds have been investigated for their biological activities, including diuretic properties and potential as hypertension remedies. For instance, polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide showing strong diuretic properties indicate potential therapeutic applications in managing hypertension (S. Shishkina et al., 2018). These findings suggest that compounds within this chemical family may hold promise for developing new treatments for cardiovascular diseases.
Antimicrobial Activities Research has also focused on the synthesis of novel heterocyclic compounds, including pyrrolo and quinoxaline derivatives, for their antimicrobial activities. For example, the synthesis and evaluation of pyrrolylthieno[2,3-b]-quinoline derivatives have been explored for their antibacterial and antifungal properties (A. Geies et al., 1998). These studies highlight the potential of such compounds in developing new antimicrobial agents to combat resistant bacterial and fungal infections.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-32-13-7-12-26-24(31)20-21-23(28-19-11-5-4-10-18(19)27-21)29(22(20)25)17-9-6-8-16(14-17)15(2)30/h4-6,8-11,14H,3,7,12-13,25H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOJTGFKQHYNFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.